2,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]furan-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a furan ring substituted with dimethyl groups and a carboxamide functional group, along with a cyclohexyl ring bearing a fluoropyrimidinyl ether substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of dimethyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the carboxamide group: This involves the reaction of the furan derivative with an amine under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Synthesis of the fluoropyrimidinyl ether: This step involves the reaction of a fluoropyrimidine derivative with a cyclohexanol derivative under basic conditions to form the ether linkage.
Coupling of the two fragments: The final step involves coupling the furan carboxamide derivative with the fluoropyrimidinyl ether derivative under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.
Substitution: The fluoropyrimidinyl ether can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.
Major Products
Oxidation: Furanones, carboxylic acids, or other oxidized derivatives.
Reduction: Amines, alcohols, or other reduced derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]furan-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to specific receptors or enzymes: This can modulate their activity and lead to downstream effects.
Interfering with cellular processes: Such as DNA replication, protein synthesis, or signal transduction pathways.
Inducing cellular responses: Such as apoptosis, cell cycle arrest, or immune modulation.
Comparison with Similar Compounds
2,5-dimethyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]furan-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
2,5-dimethylfuran-3-carboxamide: Lacks the fluoropyrimidinyl ether substituent, which may result in different chemical and biological properties.
N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]furan-3-carboxamide: Lacks the dimethyl groups on the furan ring, which may affect its reactivity and interactions.
2,5-dimethyl-N-cyclohexylfuran-3-carboxamide: Lacks the fluoropyrimidinyl ether substituent, which may result in different biological activities.
The presence of the fluoropyrimidinyl ether substituent and the dimethyl groups on the furan ring makes this compound unique and potentially more versatile in its applications.
Properties
IUPAC Name |
N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]-2,5-dimethylfuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-10-7-15(11(2)23-10)16(22)21-13-3-5-14(6-4-13)24-17-19-8-12(18)9-20-17/h7-9,13-14H,3-6H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMIBKVARIYZHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2CCC(CC2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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